Technical Guide: Synthesis of (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol
Technical Guide: Synthesis of (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol
Executive Summary
Target Molecule: (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol CAS Registry Number: (Analogous to 1400689-45-3 for the methyl variant; specific CAS for 2-OMe variant is often derivative-dependent) Primary Application: Chiral auxiliary, ligand backbone for asymmetric catalysis, and pharmacophore in CNS-active drug discovery.
This technical guide details the stereoselective synthesis of (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol. Unlike simple nucleophilic substitutions which yield racemic mixtures, this protocol focuses on the Catalytic Asymmetric Ring Opening (ARO) of meso-cyclopentene oxide. This approach ensures high atom economy and enantiomeric excess (ee >95%) without the yield loss associated with classical kinetic resolutions.
The methodology prioritizes a Scandium(III)-catalyzed aqueous system, recognized for its "green" chemistry credentials and high functional group tolerance, specifically accommodating the steric and electronic profile of o-anisidine (2-methoxyaniline).
Part 1: Strategic Analysis & Retrosynthesis
The Stereochemical Challenge
The target molecule possesses two contiguous stereocenters on a cyclopentane ring.
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Trans-Geometry: Achieved naturally via the SN2-type anti-attack of the amine nucleophile on the epoxide.
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Absolute Configuration (1R, 2R): The starting material, cyclopentene oxide, is a meso compound (achiral). The challenge is desymmetrization . A chiral catalyst must differentiate between the two enantiotopic carbons of the epoxide ring to exclusively yield the (1R,2R) enantiomer.
Retrosynthetic Pathway
The most direct and atom-efficient route is the desymmetrization of meso-cyclopentene oxide with 2-methoxyaniline.
Figure 1: Retrosynthetic strategy relying on the desymmetrization of a meso-epoxide.
Part 2: Core Synthesis Protocol (Catalytic ARO)
Method: Scandium(III)-Catalyzed Desymmetrization in Water
This protocol is adapted from the work of Kobayashi et al., utilizing a Scandium tris(dodecyl sulfate) or Scandium triflate system with a chiral bipyridine ligand. This system is superior to traditional Ti-BINOL systems for anilines due to higher water tolerance and simplified workup.
1. Reagents & Materials
| Reagent | Role | Equiv.[1][2][3][4][5][6][7][8] | Notes |
| Meso-Cyclopentene Oxide | Substrate | 1.0 | Must be peroxide-free. |
| 2-Methoxyaniline | Nucleophile | 1.1 | Freshly distilled to remove oxidation products. |
| Sc(OTf)₃ | Lewis Acid | 0.05 | Scandium(III) Triflate. Hygroscopic. |
| (R,R)-Chiral Bipyridine | Ligand | 0.06 | Controls stereochemistry. |
| NaDS | Surfactant | 0.05 | Sodium Dodecyl Sulfate (if using water). |
| THF/Water | Solvent | - | 1:9 ratio typically optimal. |
Note on Ligand Selection: The absolute configuration of the product depends on the ligand.[9] To obtain the (1R,2R) product, one typically employs the (R,R)-bipyridine ligand variant (e.g., derived from pinene or tartrate backbones). Validation Step: Perform a small-scale screen with both ligand enantiomers if the specific ligand-product correlation for this derivative is not in-house data.
2. Experimental Procedure
Step 1: Catalyst Complexation
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In a clean vial, dissolve Sc(OTf)₃ (0.05 mmol) and the chiral bipyridine ligand (0.06 mmol) in water (2.0 mL).
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Stir at room temperature for 1 hour to ensure formation of the active chiral Lewis acid complex.
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Observation: The solution should be homogenous. If using Sc(DS)₃ generated in situ, add NaDS at this stage to form the Lewis Acid-Surfactant Combined Catalyst (LASC).
Step 2: Reaction Initiation
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Add 2-methoxyaniline (1.1 mmol) to the aqueous catalyst solution.
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Add meso-cyclopentene oxide (1.0 mmol) dropwise.
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Stir the resulting emulsion vigorously at 25°C. The hydrophobic effect in water accelerates the reaction and enhances stereoselectivity.
Step 3: Monitoring
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Monitor via TLC (Hexane/EtOAc 3:1). The aniline spot will diminish, and a more polar amino-alcohol spot will appear.
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Reaction time is typically 12–24 hours.
Step 4: Workup & Purification
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Quench by adding saturated NaHCO₃ (5 mL).
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Extract with Ethyl Acetate (3 x 10 mL).
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Dry combined organics over anhydrous Na₂SO₄ and concentrate under reduced pressure.
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Purification: Flash column chromatography on silica gel.
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Eluent Gradient: 5%
20% EtOAc in Hexanes. -
Target Fraction: The product usually elutes after the unreacted aniline.
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Part 3: Process Logic & Workflow
The following diagram illustrates the critical decision points and flow of the synthesis.
Figure 2: Step-by-step workflow for the Sc(III)-catalyzed synthesis.
Part 4: Quality Control & Validation
To ensure the integrity of the (1R,2R) isomer, the following analytical methods are required.
Enantiomeric Excess (ee) Determination[4][5][6][9][10][11][12]
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Method: Chiral HPLC.
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Column: Chiralcel OD-H or AD-H (Daicel).
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Mobile Phase: Hexane/Isopropanol (90:10 to 95:5).
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Flow Rate: 0.5 mL/min.
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Detection: UV at 254 nm (targeting the anisidine chromophore).
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Expectation: Two peaks. The major peak corresponds to the (1R,2R) isomer (if correct ligand used). Integration should yield >90% ee.
Structural Confirmation (NMR)
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1H NMR (400 MHz, CDCl₃):
- 6.8–7.0 (m, 4H, Aromatic).
- 3.85 (s, 3H, -OCH₃).
- 3.9–4.0 (m, 1H, CH-OH).
- 3.5–3.6 (m, 1H, CH-NH).
- 1.4–2.2 (m, 6H, Cyclopentyl CH₂).
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Diagnostic Signal: The coupling constant between the CH-OH and CH-NH protons is indicative of trans relative stereochemistry (
Hz for cyclopentane trans-1,2 systems, distinct from cis).
Absolute Configuration Verification
If reference standards are unavailable:
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X-Ray Crystallography: Derivatize the alcohol with p-bromobenzoic acid to obtain a crystalline solid suitable for X-ray diffraction. This is the ultimate proof of (1R,2R) configuration.
References
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Azoulay, S., Manabe, K., & Kobayashi, S. (2005).[6] "Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water." Organic Letters, 7(20), 4593–4595. [Link]
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Ready, J. M., & Jacobsen, E. N. (2001). "Highly Active Oligomeric (Salen)Co Catalysts for the Enantioselective Desymmetrization of meso-Epoxides." Journal of the American Chemical Society, 123(11), 2687–2688. [Link]
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Cai, Y., et al. (2006). "Facile Enantioselective Ring-Opening Reaction of meso Epoxides with Anilines Using (S)-(-)-BINOL-Ti Complex as a Catalyst." European Journal of Organic Chemistry, 2006(19), 4337–4342. [Link]
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